molecular formula C19H23NO B2479098 N-(2,6-diethylphenyl)-3-phenylpropanamide CAS No. 449154-57-8

N-(2,6-diethylphenyl)-3-phenylpropanamide

Cat. No.: B2479098
CAS No.: 449154-57-8
M. Wt: 281.399
InChI Key: RBOINBVHKGYZTH-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-3-phenylpropanamide ( 449154-57-8) is an organic compound with the molecular formula C₁₉H₂₃NO and a molecular weight of 281.39 g/mol . This phenylpropanamide derivative is supplied for research and development purposes and is designated as For Research Use Only, not intended for diagnostic or therapeutic applications. Structurally related phenylacetamide and propanamide compounds are of significant interest in pharmacological research, particularly in neuroscience. Studies on similar compounds have explored their potential as inhibitors of the monoamine oxidase (MAO) enzyme system . MAO inhibitors can increase the concentration of monoamine neurotransmitters like serotonin and dopamine in the brain, making them a key target for investigating novel therapies for major depressive disorder and other neurological conditions . The interaction of analogous molecules with biological targets often involves stabilizing factors such as secondary amides and π–π* interactions, which can enhance biological activity . Researchers can utilize this chemical as a building block or reference standard in medicinal chemistry and drug discovery projects aimed at developing new central nervous system (CNS) active agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-diethylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-16-11-8-12-17(4-2)19(16)20-18(21)14-13-15-9-6-5-7-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOINBVHKGYZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Historical Evolution of Amide Bond Formation Strategies Relevant to Propanamides

The formation of the amide bond is one of the most fundamental reactions in organic chemistry, crucial for the synthesis of peptides and a vast array of biologically important molecules. umich.eduresearchgate.net Historically, the synthesis of amides, including propanamides, has relied on the reaction between a carboxylic acid and an amine. However, the direct condensation of these two moieties requires high temperatures and is often inefficient. ucl.ac.uk

To overcome this, synthetic strategies evolved to focus on the "activation" of the carboxylic acid. Early methods involved converting the carboxylic acid into more reactive derivatives, such as:

Acyl Halides: Reacting a carboxylic acid with reagents like thionyl chloride or oxalyl chloride produces a highly reactive acyl chloride, which readily reacts with an amine to form the amide. nih.gov

Anhydrides: Carboxylic acid anhydrides, either symmetrical or mixed, serve as effective acylating agents for amines. umich.eduresearchgate.net While effective, symmetrical anhydrides are not atom-economical, as half of the acid is lost as a leaving group. researchgate.net

The mid-20th century saw the introduction of coupling reagents , which facilitate amide bond formation in a one-pot procedure directly from the carboxylic acid and amine. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), became prominent. umich.edu These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. umich.edu To minimize side reactions and reduce the risk of racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with coupling reagents. nih.gov

More recent developments have focused on improving the sustainability and efficiency of these reactions, leading to the exploration of catalytic methods and flow chemistry protocols to minimize waste and handle hazardous reagents safely. ucl.ac.uknih.gov

Targeted Synthesis of N-(2,6-diethylphenyl)-3-phenylpropanamide

The synthesis of the specific molecule this compound involves the coupling of 3-phenylpropanoic acid with 2,6-diethylaniline. The steric hindrance posed by the two ethyl groups on the aniline (B41778) ring presents a synthetic challenge that necessitates careful selection of reaction conditions.

The most common and versatile method for synthesizing N-arylpropanamides is through coupling reactions that activate the carboxylic acid component. This approach involves mixing the carboxylic acid and the N-arylamine with a coupling agent and often a base in a suitable solvent.

A widely used method involves carbodiimide coupling agents. For instance, the synthesis of N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives of (S)-ketoprofen has been successfully achieved using N,N′-dicyclohexylcarbodiimide (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP). scispace.com Similarly, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is frequently used, often in combination with HOBt, to facilitate the condensation reaction. nih.gov

An alternative route is the conversion of the carboxylic acid to an acyl chloride, which then reacts with the aniline. This is a classic and robust method, often employed for large-scale synthesis. For example, substituted nicotinic acid can be converted to its acyl chloride using oxalyl chloride, which then reacts with an amine under basic conditions to yield the desired N-aryl nicotinamide derivatives. mdpi.com

The table below summarizes common coupling agents used in the synthesis of N-aryl amides.

Coupling Agent/MethodAdditive/CatalystTypical SolventKey Features
Acyl Chloride FormationThionyl Chloride or Oxalyl ChlorideDichloromethane (B109758) (DCM)Highly reactive intermediate; reaction is often fast.
DCC (Dicyclohexylcarbodiimide)DMAP (4-dimethylaminopyridine)THF, DCMForms a urea (B33335) byproduct (DCU) that precipitates. scispace.com
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)DCM, DMFWater-soluble urea byproduct, simplifying workup. nih.gov
TiCl₄ (Titanium Tetrachloride)Pyridine (B92270)Dichloromethane (DCM)Mediates direct condensation of carboxylic acids and amines. nih.gov

For sterically hindered anilines like 2,6-diethylaniline, reagent selection is critical. While standard coupling agents are effective, alternative methods such as transamidation and one-pot syntheses have emerged as valuable strategies.

Transamidation is the conversion of one amide into another by reaction with an amine. This reaction often requires a catalyst to activate the typically unreactive amide bond. nih.gov While direct transamidation can be challenging, it offers an alternative pathway, particularly for synthesizing primary amides from tertiary amides at room temperature. researchgate.net For more complex transamidations, metal catalysts or the use of N-Boc activated thioamides can be employed to facilitate the reaction even with sterically hindered anilines like 2,6-dimethylaniline. nih.gov

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps. A one-pot procedure for amide synthesis can involve the direct condensation of carboxylic acids and amines mediated by a reagent like titanium tetrachloride (TiCl₄) in pyridine, which has been shown to be effective for a wide range of substrates. nih.gov Another approach involves generating an aryl nucleophile from an aryl halide, which then reacts in a single pot to form N-arylpyrazoles, demonstrating the utility of one-pot methods for creating C-N bonds. organic-chemistry.org Microwave-assisted one-pot protocols have also been developed, significantly reducing reaction times. nih.gov

The following table outlines representative conditions for different synthetic approaches.

Synthetic MethodReagentsSolventTemperatureYieldReference
One-pot CondensationBenzoic acid, Aniline, TiCl₄, PyridineDichloromethaneReflux98% nih.gov
One-pot Imide SynthesisPhthalic anhydride, Aniline, Sulphamic acid (cat.)Neat130 °C98% derpharmachemica.com
Thioamide TransamidationN-Boc-N-phenyl benzamide, 4-toluidine, NaHMDSTolueneRoom Temp.90% nih.gov

Optimizing the synthesis of this compound involves systematically varying reaction parameters to maximize yield and purity. Key factors to consider include the choice of coupling agent, solvent, temperature, and the molar ratio of reactants.

For example, in a study on the synthesis of N,N-diethyl-m-toluamide (DEET), researchers optimized the molar ratio of the carboxylic acid, the activating agent (1,1'-carbonyldiimidazole), and the amine. researchgate.net They found that a specific ratio led to the highest yield (94.03%). researchgate.net Similarly, when using TiCl₄ as a mediator, it was found that using stoichiometric amounts of the reagent in pyridine at 85 °C gave moderate to excellent yields. nih.gov

Purification is also a critical step. In many coupling reactions, byproducts such as dicyclohexylurea (from DCC) or water-soluble ureas (from EDCI) are formed. nih.govscispace.com The choice of reagent can simplify purification; for instance, the water solubility of the EDCI byproduct allows for easy removal through aqueous extraction. nih.gov Final purification is typically achieved through recrystallization or column chromatography to obtain the target compound in high purity. sharif.edunih.gov

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives allows for the exploration of structure-activity relationships. Modifications are typically made to either the carboxylic acid backbone or the N-substituted aryl group.

A common strategic modification involves altering the substituents on the N-aryl ring. Replacing the diethyl groups with dimethyl groups leads to the synthesis of N-(2,6-dimethylphenyl) analogues. This substitution can influence the compound's conformation and biological activity.

The synthesis of N-(2,6-dimethylphenyl) amides follows similar routes to their diethyl counterparts. For instance, 2-chloro-N-(2,6-dimethylphenyl)acetamide is a well-known compound whose synthesis is often used as an example in chemical literature. researchgate.net It can be prepared by reacting 2,6-dimethylaniline with chloroacetyl chloride. This highlights the general applicability of the acyl chloride method for this class of compounds.

Furthermore, N-(2,6-dimethylphenyl)-substituted semicarbazones have been designed and synthesized as anticonvulsant agents, demonstrating the utility of this N-aryl moiety in medicinal chemistry. nih.gov The synthesis of key intermediates like methyl (R)-N-(2,6-dimethylphenyl)alaninate has been achieved via enzyme-catalyzed methods, showcasing the diverse synthetic tools available for creating these analogues. researchgate.net

The table below compares the parent compound with its dimethyl analogue.

Compound NameStructure of N-Aryl MoietyCommon Synthetic Precursor
N-(2,6-dieth ylphenyl)-3-phenylpropanamide2,6-diethylaniline3-phenylpropanoic acid
N-(2,6-dimeth ylphenyl)-3-phenylpropanamide2,6-dimethylaniline3-phenylpropanoic acid

Derivatization of the Phenylpropanamide Backbone

The derivatization of the this compound backbone is a key strategy for modulating its chemical properties. These modifications can be broadly categorized into reactions involving the aromatic rings and alterations to the propanamide linker.

Functionalization of the phenyl rings, both on the N-aryl portion and the 3-phenyl group, can be achieved through various electrophilic substitution reactions. The reactivity of these rings is influenced by the existing substituents. For instance, the diethylphenyl group is activated towards electrophilic attack, while the phenyl group's reactivity is more neutral. The specific outcomes of these reactions, such as the regioselectivity of substitution, are dictated by the directing effects of the alkyl and amide groups.

Another avenue for derivatization involves reactions at the benzylic position of the 3-phenylpropanamide (B85529) moiety. Introduction of functional groups at this position can lead to a diverse array of new analogues with potentially altered properties.

Introduction of Heterocyclic Scaffolds and Chiral Centers in Analogues

The incorporation of heterocyclic scaffolds into the this compound structure is a significant area of synthetic exploration, aiming to access novel chemical space. Heterocycles are prevalent in biologically active molecules and can impart unique conformational constraints and electronic properties.

One common strategy involves the intramolecular cyclization of suitably functionalized N-aryl amide precursors. For example, appropriately substituted N-aryl amides can undergo cyclization to form oxindoles, a privileged heterocyclic motif in medicinal chemistry rsc.orgnih.gov. While direct examples on this compound are not extensively documented, the principles of intramolecular cyclization of N-aryl amides are well-established and offer a viable route to new heterocyclic derivatives rsc.orgnih.govresearchgate.net. Another approach involves the use of cascade reactions, where a sequence of intramolecular and intermolecular reactions can lead to the formation of complex tricyclic nitrogen heterocycles from unsaturated amine substrates and aryl halides nih.gov.

The introduction of chiral centers is crucial for developing stereochemically defined analogues. Asymmetric synthesis of related N-(2,6-disubstituted-phenyl)sulfonamides has been achieved with high enantioselectivity (up to 92% ee) through chiral palladium-catalyzed N-allylation, demonstrating a viable strategy for creating N-C axial chirality nih.govmdpi.com. While this example is on a sulfonamide analogue, the principle of using chiral catalysts to control stereochemistry in N-aryl systems is broadly applicable.

Application of Green Chemistry Principles in Propanamide Synthesis (e.g., microwave-assisted protocols)

The synthesis of propanamides, including this compound, is increasingly being guided by the principles of green chemistry to enhance efficiency and reduce environmental impact. A prominent green technique is the use of microwave-assisted organic synthesis (MAOS).

Microwave irradiation offers several advantages over conventional heating methods, including significantly reduced reaction times, often from hours to minutes, and improved reaction yields asianpubs.orgresearchgate.netmostwiedzy.pl. Furthermore, microwave-assisted syntheses can often be conducted under solvent-free conditions, which minimizes the use of hazardous organic solvents and simplifies product purification researchgate.netresearchgate.net. For instance, the direct amidation of carboxylic acids with amines can be efficiently carried out under microwave irradiation, sometimes with the aid of a solid support like silica (B1680970) gel nih.gov.

The table below summarizes typical reaction conditions and yields for microwave-assisted amidation reactions, illustrating the efficiency of this green chemistry approach.

ReactantsCatalyst/SupportSolventMicrowave Power (W)Time (min)Yield (%)Reference
Benzoic acid, AnilineNoneNone-1574 researchgate.net
Phenylacetic acid, AnilineCeric Ammonium Nitrate (2 mol%)None-120>95% nih.gov
Benzoic acid, Ammonium ChlorideTsCl, K2CO3, SiO2None300296 asianpubs.org

Stereoselective Synthesis Approaches for Chiral Propanamide Analogues

The development of stereoselective methods for the synthesis of chiral propanamide analogues is of significant interest due to the often-differing biological activities of enantiomers. Several strategies have been developed to control the stereochemistry during the formation of these molecules.

One major approach involves the use of chiral catalysts. For example, palladium-catalyzed asymmetric synthesis has been successfully employed to create N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides with high enantiomeric excess nih.govmdpi.com. These methods utilize chiral ligands that coordinate to the metal center and direct the stereochemical outcome of the reaction. While this specific example is on a sulfonamide, the principles are transferable to the synthesis of chiral anilides.

Another strategy is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the reacting molecule to direct the stereoselective formation of a new chiral center. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Furthermore, biocatalysis offers a green and highly selective alternative for the synthesis of chiral amides. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.

The table below provides an overview of different stereoselective synthesis approaches that can be applied to the synthesis of chiral propanamide analogues.

MethodDescriptionKey Features
Chiral Catalysis Utilizes a chiral catalyst (e.g., a metal complex with a chiral ligand) to control the stereochemical outcome of the reaction.High catalytic efficiency, potential for high enantioselectivity.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the formation of a new stereocenter.Well-established methodology, often provides high diastereoselectivity.
Biocatalysis Employs enzymes to catalyze the stereoselective transformation.High selectivity, mild reaction conditions, environmentally friendly.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete picture of the atomic connectivity and chemical environment within the N-(2,6-diethylphenyl)-3-phenylpropanamide molecule can be constructed.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis of the Chemical Compound

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the phenyl and diethylphenyl rings would appear in the downfield region, typically between 7.0 and 7.5 ppm. The methylene (B1212753) protons of the ethyl groups and the propanamide backbone would resonate in the midfield region, while the methyl protons of the ethyl groups would be found in the upfield region. The amide proton (N-H) is expected to show a characteristic broad singlet.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Phenyl-H (ortho, meta, para) 7.20-7.40 Multiplet 5H
Diethylphenyl-H (meta, para) 7.05-7.15 Multiplet 3H
Amide N-H ~8.0 Broad Singlet 1H
-CH₂- (propanamide) ~3.10 Triplet 2H
-CH₂- (propanamide) ~2.80 Triplet 2H
-CH₂- (ethyl) ~2.60 Quartet 4H

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The aromatic carbons will resonate in the 120-140 ppm range, while the aliphatic carbons of the ethyl and propanamide groups will appear in the upfield region.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl C=O ~172
Aromatic C (quaternary) 135-142
Aromatic C-H 126-129
-CH₂- (propanamide) ~38
-CH₂- (propanamide) ~32
-CH₂- (ethyl) ~25

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, it would show cross-peaks between the methyl and methylene protons of the ethyl groups, and between the two methylene groups of the propanamide backbone.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals. For example, the signal for the ethyl methyl protons would show a correlation to the ethyl methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. Key expected correlations would include the amide proton to the carbonyl carbon and the adjacent aromatic carbons, as well as the methylene protons of the propanamide chain to the carbonyl carbon and the phenyl ring carbons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to accurately determine the molecular weight of this compound and confirm its elemental composition. The expected exact mass for the molecular ion [M+H]⁺ of C₁₉H₂₄NO would be calculated and compared with the experimentally determined value to provide strong evidence for the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Impurity Profiling

LC-MS/MS combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This technique would be invaluable for the analysis of this compound in complex matrices and for the identification and quantification of any impurities. By selecting the molecular ion in the first mass spectrometer and fragmenting it, specific and sensitive detection can be achieved. Key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the ethyl groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Insights

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

Predicted FTIR Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
N-H (Amide) 3300-3100 Stretching
C-H (Aromatic) 3100-3000 Stretching
C-H (Aliphatic) 3000-2850 Stretching
C=O (Amide I) 1680-1630 Stretching
N-H (Amide II) 1570-1515 Bending

The precise positions of the Amide I and Amide II bands can also provide insights into the hydrogen bonding and conformational state of the amide group within the molecule.

X-ray Diffraction (XRD) for Solid-State Structural Determination and Crystal Packing Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is critical for understanding a compound's physical and chemical properties. For this compound, single-crystal X-ray diffraction (XRD) would be the definitive technique to elucidate its molecular structure and analyze its crystal packing. While specific XRD data for this compound is not publicly available, the methodology provides invaluable insights.

The process involves growing a single, high-quality crystal of the compound, which is then mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected. The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

This analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, XRD analysis elucidates the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern how the molecules pack together in the crystal lattice. This information is crucial for understanding polymorphism, solubility, and melting point.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1510
Z4
Calculated Density (g/cm³)1.25

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an XRD study.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an essential tool in chemical research for the separation, purification, and assessment of the purity of compounds. core.ac.uk For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be pivotal analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and purity analysis of non-volatile compounds like this compound. gyanvihar.org The development of a robust HPLC method is critical for ensuring accurate and reproducible results.

Method development would involve a systematic optimization of several parameters:

Column Selection: A reversed-phase column, such as a C18 or C8, would likely be suitable for this compound due to its relatively nonpolar nature.

Mobile Phase: A mixture of an aqueous solvent (like water, often with a buffer to control pH) and an organic solvent (such as acetonitrile (B52724) or methanol) would be optimized. A gradient elution, where the composition of the mobile phase is changed over time, might be necessary to achieve optimal separation from any impurities.

Detection: A UV detector would be a common choice, with the detection wavelength selected based on the UV absorbance spectrum of this compound, likely corresponding to the absorption maxima of the phenyl rings.

Once developed, the method would undergo rigorous validation according to established guidelines to ensure its suitability for its intended purpose. Validation parameters typically include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase AWater with 0.1% Trifluoroacetic Acid
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid
Gradient50% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components (If Applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. core.ac.uk While this compound itself may have low volatility, GC-MS would be an excellent method to detect and identify any volatile impurities that might be present from its synthesis, such as residual solvents or starting materials.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to spectral libraries. conferenceworld.in

This technique is highly sensitive and specific, making it ideal for detecting trace levels of volatile organic compounds. The application of GC-MS would ensure the high purity of this compound by confirming the absence of volatile contaminants.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties and reactivity. These approaches are fundamental in understanding the intrinsic characteristics of N-(2,6-diethylphenyl)-3-phenylpropanamide.

Density Functional Theory (DFT) has become a primary computational tool for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. zenodo.org For a molecule like this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict a variety of ground-state properties. researchgate.net

Key properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. cyberleninka.ru A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. researchgate.net The MEP reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), identifying likely sites for intermolecular interactions. researchgate.netresearchgate.net For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the amide proton would be a region of positive potential.

Table 1: Representative Electronic Properties Calculated by DFT for Aromatic Amide Systems

Calculated PropertyDescriptionTypical Insights for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.The phenyl and diethylphenyl rings are likely major contributors to the HOMO.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.The LUMO is often centered around the π-system of the aromatic rings and the carbonyl group.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. cyberleninka.ruA significant gap would suggest high kinetic stability.
Dipole Moment A measure of the overall polarity of the molecule.The amide group would be the primary contributor to the molecular dipole moment.
MEP Min/Max Minimum and maximum values of the molecular electrostatic potential.The carbonyl oxygen would represent the minimum (most negative), and the amide N-H proton the maximum (most positive).

Note: The values in this table are illustrative of the types of data generated from DFT calculations on similar molecular systems and are not specific experimental or calculated values for this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer higher accuracy than DFT for certain properties but are significantly more computationally demanding. researchgate.net

Due to their high computational cost, ab initio methods are typically reserved for smaller, model systems that represent key structural features of a larger molecule. For this compound, high-accuracy calculations could be performed on fragments like N-ethyl-benzamide or 3-phenylpropanamide (B85529) to precisely determine properties such as bond dissociation energies, proton affinities, or the rotational barrier of the amide bond. These high-accuracy benchmark results can then be used to validate the chosen DFT functional and basis set for calculations on the full, more complex molecule.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) are used to explore the conformational space and dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. chemrxiv.org An MD simulation can provide a detailed view of the dynamic behavior of this compound in a solvent or when bound to a biological macromolecule like a protein or enzyme.

If a putative biological target is identified, an MD simulation of the ligand-protein complex can reveal:

Binding Stability: Whether the ligand remains stably bound in the active site over the simulation time.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, or salt bridges that stabilize the binding, and how these interactions fluctuate over time.

Conformational Changes: How the ligand and the protein adapt their conformations upon binding.

Solvent Effects: The role of water molecules in mediating the interaction between the ligand and the protein.

For example, MD simulations performed on related N-phenylcarbamothioyl derivatives have been used to assess the stability of their binding to target enzymes, providing insights that complement docking studies. jppres.com

Molecular Docking Studies for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. researchgate.net This method is instrumental in structure-based drug design for identifying potential biological targets. researchgate.net

For this compound, docking studies would involve computationally screening the compound against various known protein structures. Given the structural similarity of the N-(2,6-disubstituted-phenyl) moiety to known anticonvulsant agents, potential targets could include voltage-gated sodium channels or GABA-A receptors. nih.gov The docking process uses a scoring function to rank the different binding poses, with lower scores generally indicating more favorable binding. jppres.com The results can highlight plausible binding modes and identify key amino acid residues in the receptor's active site that interact with the ligand. These predicted interactions, such as hydrogen bonds with the amide group or π-π stacking with the aromatic rings, can then be used to form hypotheses about the molecule's mechanism of action.

Table 2: Hypothetical Molecular Docking Results for this compound against Putative Targets

Putative Target ClassExample Receptor (PDB ID)Predicted Binding Affinity (Score)Potential Key Interactions
Voltage-Gated Ion Channel e.g., Sodium Channel Nav1.x-8.5 kcal/molHydrophobic interactions between diethylphenyl group and nonpolar residues; π-π stacking with phenyl ring.
GABA Receptor e.g., GABA-A Receptor-7.9 kcal/molHydrogen bond between amide N-H and a backbone carbonyl; hydrophobic pocket accommodating the phenylpropyl tail.
Cyclooxygenase (COX) Enzyme e.g., COX-2 (5KIR)-9.1 kcal/molAmide oxygen acts as a hydrogen bond acceptor with a key serine or tyrosine residue in the active site.

Note: This table is for illustrative purposes only. The targets are based on the activity of structurally related compounds, and the scores and interactions are hypothetical examples of what a docking study might predict.

Prediction of Binding Modes and Affinities with Hypothesized Biological Receptors or Enzymes

Molecular docking is a primary computational technique used to predict how a molecule (a ligand) binds to a receptor, such as a protein or enzyme. This method explores various possible orientations and conformations of the ligand within the receptor's binding site and calculates a score to estimate the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction.

For this compound, this type of analysis would first require the identification of a hypothesized biological target. Once a target is selected, its three-dimensional structure would be used for the docking simulation. The results would predict the most likely binding pose of the compound and provide a theoretical estimation of its binding strength. As of now, no such specific binding mode or affinity predictions for this compound have been published in the scientific literature.

Analysis of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Following the prediction of a binding mode, a detailed analysis of the intermolecular interactions between the ligand and the receptor is conducted. These non-covalent interactions are crucial for the stability of the ligand-receptor complex. Key interactions include:

Hydrogen Bonding: The amide group in this compound contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which could form hydrogen bonds with amino acid residues in a receptor's binding site.

Hydrophobic Interactions: The two phenyl rings and the diethyl groups on the phenyl ring are hydrophobic. These regions of the molecule can form favorable interactions with nonpolar pockets within a protein, displacing water molecules and contributing to binding affinity.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution.

Pi-Pi Stacking: The aromatic rings of the compound can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking.

A computational analysis would map out these specific interactions and their geometries. However, without a defined biological target and corresponding docking studies for this compound, a specific analysis of its key intermolecular interactions is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

Development of Statistical Models Correlating Structural Descriptors with Biological Activity

To develop a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., AlogP98), and electronic properties (e.g., dipole moment). mdpi.com

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds. mdpi.com There are no published QSAR studies involving this compound, as this would necessitate a dataset of analogous compounds with measured biological data.

Virtual Screening and Lead Generation through QSAR

Once a predictive QSAR model is established, it can be used for virtual screening. nih.gov In this process, large libraries of chemical compounds can be rapidly screened by calculating their molecular descriptors and using the QSAR model to predict their biological activity. This allows researchers to prioritize which compounds to synthesize and test in the laboratory, saving time and resources. QSAR models can also guide lead generation by identifying which structural features are most important for the desired activity, thus informing the design of new, more potent molecules. As no specific QSAR models have been developed for a chemical series including this compound, its application in virtual screening and lead generation has not been documented.

Structure Activity Relationship Sar and Mechanistic Elucidation

Systematic Elucidation of Structure-Activity Relationships for N-(2,6-diethylphenyl)-3-phenylpropanamide Analogues

The biological activity of this compound and its derivatives is intricately linked to their structural features. Systematic modifications of different parts of the molecule have provided valuable insights into the requirements for potent biological effects.

Impact of N-Aryl Substituent Variations on Activity Profiles

The nature and position of substituents on the N-aryl ring are critical determinants of the biological activity of N-phenylpropanamide analogues. While direct studies on this compound are limited, research on related N-aryl amides demonstrates the profound impact of these modifications. For instance, in the context of GPR88 agonists, the introduction of a methyl group at the ortho-position of the N-phenyl ring was found to be detrimental to activity, with the ortho-tolyl analogue being 10-fold less potent than the unsubstituted parent compound nih.gov. This suggests that steric hindrance near the amide nitrogen can significantly influence receptor interaction.

Furthermore, studies on other N-aryl compounds have shown that both electron-donating and electron-withdrawing groups on the phenyl ring can modulate activity, although the optimal substitution pattern is highly dependent on the specific biological target nih.govmdpi.com. For example, in a series of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide derivatives, substitutions on the N-phenyl ring were explored to optimize activity as metabotropic glutamate (B1630785) receptor modulators scispace.com. Similarly, the synthesis of N-aryl-N'-heteroaryl carbamides revealed that specific substitutions, such as a chloro group, could enhance antibacterial and antifungal activities derpharmachemica.com.

The 2,6-diethyl substitution pattern on the phenyl ring of the titular compound is of particular interest. This bulky substitution likely forces a specific conformation of the molecule, which may be crucial for its interaction with its biological target. Research on 2,6-disubstituted pyridine (B92270) derivatives as inhibitors of β-amyloid-42 aggregation has highlighted the importance of this substitution pattern in mediating specific biological effects nih.gov.

Compound ClassN-Aryl SubstitutionImpact on ActivityReference
GPR88 Agonistsortho-methyl10-fold decrease in potency nih.gov
N-Aryl-N'-heteroaryl carbamideschloro-substitutionEnhanced antibacterial and antifungal activity derpharmachemica.com
2,6-disubstituted pyridine derivatives2,6-diaminopyridineKey component for inhibiting Aβ aggregation nih.gov

Role of the Propanamide Linker and Phenyl Substitutions on Biological Efficacy

The propanamide linker is a crucial element that connects the N-aryl moiety to the rest of the molecule, and its length and flexibility can significantly affect biological activity. In the context of prostate-specific membrane antigen (PSMA) ligands, the linker's structure, including its length and composition, has a substantial influence on the biological activity of the conjugates nih.gov. An optimal linker structure was found to contain an aliphatic fragment near the vector molecule, often with a length of 3-6 carbon atoms, which is consistent with the propanamide linker's three-carbon chain nih.gov.

In studies of GPR88 agonists, it was demonstrated that the linker between the amide nitrogen and the phenyl group is a key determinant of activity, likely by directing the phenyl group for favorable interactions with the receptor nih.gov. The substitution on the phenyl ring at the other end of the propanamide linker also plays a vital role. For instance, in the development of GPR88 agonists, variations in the substitution on this phenyl ring were explored to identify regions for further optimization nih.gov. Similarly, research on N-substituted quinoxaline-2-carboxamides found that N-phenyl derivatives exhibited the best activity against Mycobacterium tuberculosis, and the nature of the substituent on this phenyl ring influenced the activity, although not in a way that directly correlated with lipophilicity mdpi.com.

Stereochemical Requirements for Optimized Biological Activity

Stereochemistry is a pivotal factor in the biological activity of many chiral compounds, and N-phenylpropanamide derivatives are no exception. unimi.it The spatial arrangement of atoms can dramatically influence how a molecule interacts with its biological target, leading to significant differences in potency and efficacy between stereoisomers.

A compelling example is found in the analogues of ohmefentanyl, a potent analgesic agent with a structure related to N-phenylpropanamides. nih.gov This compound has three chiral centers, resulting in eight possible stereoisomers. Studies on these isomers revealed extreme stereodifferences in their analgesic activity. For instance, the (3R,4S,2'R)-(-)-cis isomer and the (3R,4S,2'S)-(+)-cis isomer were found to be the most potent, with analgesic potencies 2,990 and 13,100 times that of morphine, respectively. nih.gov In stark contrast, their corresponding antipodes were the least potent among the eight isomers. nih.gov

Further investigation into the enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides also highlighted the critical role of stereochemistry. nih.gov The individual activities of the four stereoisomers were evaluated in various binding and pharmacological assays, revealing that different isomers had the highest affinity and selectivity for the µ-opioid receptor. nih.gov The potency order in a mouse vas deferens preparation was distinct for each isomer, with some acting as potent agonists while another acted as a weak µ-antagonist. nih.gov These findings underscore that specific stereochemical configurations are essential for optimized biological activity in this class of compounds.

CompoundStereoisomerAnalgesic Potency (vs. Morphine)Reference
Ohmefentanyl Analogue(3R,4S,2'R)-(-)-cis2990x nih.gov
(3R,4S,2'S)-(+)-cis13100x nih.gov

Investigation of Molecular Mechanisms of Action for Active Derivatives

Understanding the molecular mechanisms by which the active derivatives of this compound exert their effects is crucial for rational drug design and development. This involves studying their interactions with specific enzymes and receptors.

Enzyme Inhibition Kinetics and Mechanism (e.g., protease, urease, p38 MAP kinase)

Enzyme inhibitors are molecules that interfere with the catalytic activity of enzymes, and their study can reveal much about the mechanism of action of a compound. nih.gov The kinetics of enzyme inhibition can be categorized into different types, such as competitive, non-competitive, and mixed inhibition, each providing insights into how the inhibitor interacts with the enzyme. mdpi.comresearchgate.net

Protease Inhibition: Proteases are a class of enzymes involved in numerous physiological and pathological processes, making them important therapeutic targets. nih.govmdpi.com While specific studies on the inhibition of proteases by this compound are not readily available, related N-aryl amide structures have been investigated as protease inhibitors. For example, new cysteine protease inhibitors have been developed based on electrophilic (hetero)arenes attached to a dipeptide sequence. mdpi.com The mechanism of inhibition for these compounds can be either reversible or irreversible, often involving the formation of a covalent bond with a key amino acid residue in the enzyme's active site. mdpi.comresearchgate.net

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.govresearchgate.netencyclopedia.pub A variety of compounds have been screened for their urease inhibitory activity, including N-phenylmaleimide. nih.govresearchgate.net Propanamide-sulfonamide based drug conjugates have also been explored as dual inhibitors of urease and cyclooxygenase-2. nih.gov Kinetic studies of novel 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas as Jack bean urease inhibitors revealed both competitive and mixed-type inhibitors, with some compounds showing potent inhibition in the nanomolar range. nih.gov

p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory process, and its inhibition is a therapeutic strategy for inflammatory diseases. benthamscience.comnih.gov Various classes of p38 MAP kinase inhibitors have been developed, including amides and other heterocyclic compounds. benthamscience.com While direct evidence for this compound as a p38 MAP kinase inhibitor is lacking, the general structural features of many p38 inhibitors suggest that N-aryl propanamides could potentially fit into the ATP-binding site of the kinase. rsc.orgresearchgate.net

Enzyme TargetInhibitor Class/ExampleInhibition Type/PotencyReference
Cysteine ProteaseElectrophilic (hetero)arenesReversible/Irreversible mdpi.com
Urease1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureasCompetitive/Mixed (IC50 in nM range) nih.gov
p38 MAP KinasePyridinylimidazoles, Ureas, AmidesPotent inhibitors (IC50 = 35 nM for one example) benthamscience.com

Receptor Binding and Signaling Pathway Modulation (e.g., opioid receptors for related compounds)

The interaction of small molecules with specific receptors is a fundamental mechanism of drug action, leading to the modulation of intracellular signaling pathways.

Opioid Receptor Binding and Modulation: Analogues of N-phenylpropanamide, particularly those related to fentanyl and ohmefentanyl, are well-known for their potent activity at opioid receptors. nih.govnih.gov These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in pain perception. nih.gov Binding studies of stereoisomers of ohmefentanyl analogues have shown high affinity and selectivity for the µ-opioid receptor. nih.gov The binding of these ligands to the receptor can trigger a cascade of intracellular events, including the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately leading to an analgesic effect. nih.gov

The activation of opioid receptors can also lead to the recruitment of β-arrestins, which are involved in receptor desensitization and internalization. frontiersin.org Interestingly, different opioid ligands can exhibit "biased agonism," where they preferentially activate one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment), which may have implications for the development of safer analgesics with fewer side effects. frontiersin.org The specific stereochemistry of N-phenylpropanamide analogues is critical for their affinity and efficacy at opioid receptors, with different isomers exhibiting distinct binding profiles and functional activities, ranging from potent agonism to antagonism. nih.govnih.govnih.gov

Characterization of Intramolecular Interactions and Conformational Dynamics Affecting Activity

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional structure and the dynamic interplay of its constituent parts. Intramolecular interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, dictate the preferred conformations of the molecule, which in turn govern its ability to interact with a biological target.

The central amide bond in this compound is a key structural feature. Due to the partial double bond character of the C-N bond, rotation around it is restricted, leading to the possibility of cis and trans isomers. For most acyclic amides, the trans conformation is significantly more stable due to reduced steric hindrance. The diethylphenyl and phenylpropanoyl moieties are therefore likely to be positioned on opposite sides of the amide bond.

The conformational flexibility of this compound would primarily arise from rotation around several single bonds:

The C-N bond connecting the phenyl ring to the amide nitrogen.

The C-C bonds within the diethyl and propanoyl side chains.

The two ethyl groups on the phenyl ring at positions 2 and 6 introduce significant steric bulk. This steric hindrance would heavily influence the rotational freedom around the N-aryl bond. It is probable that the phenyl ring is forced into a nearly perpendicular orientation relative to the plane of the amide group to minimize steric clashes between the ethyl groups and the carbonyl oxygen or the rest of the propanamide chain. This fixed orientation could be a critical determinant of the molecule's biological activity.

Furthermore, the propanamide chain possesses rotational freedom around its C-C bonds. The relative orientation of the terminal phenyl group and the amide functionality would be influenced by a balance of steric and potential weak intramolecular interactions, such as C-H···π interactions between the alkyl chain and the phenyl ring.

To definitively characterize these dynamics, a combination of experimental and computational methods would be necessary. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, could provide insights into the through-space proximity of protons, helping to elucidate the dominant solution-state conformation. plos.org Computationally, methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations would be invaluable for mapping the potential energy surface and exploring the conformational landscape of the molecule. nih.gov

A hypothetical data table summarizing key dihedral angles that would define the conformational space of this compound is presented below. These values would need to be determined through computational modeling.

Dihedral AngleDescriptionPredicted Stable Conformation (degrees)
τ1 (C2-C1-N-C=O)Rotation of the diethylphenyl group relative to the amide plane~90°
τ2 (N-Cα-Cβ-Cγ)Rotation within the propanamide chainVaries
τ3 (Cα-Cβ-Cγ-C1')Rotation of the terminal phenyl groupVaries

Allosteric vs. Orthosteric Binding Site Analysis

When considering the interaction of this compound with a biological target, such as an enzyme or a receptor, a fundamental question is whether it binds at the primary, or orthosteric, site or at a secondary, allosteric, site.

The orthosteric site is the primary binding location for the endogenous ligand or substrate of a protein. Ligands that bind to this site are typically competitive, meaning they directly compete with the natural substrate for binding. The structure of an orthosteric inhibitor often mimics that of the endogenous substrate.

An allosteric site , on the other hand, is a topographically distinct location on the protein. liberty.eduliberty.edu Molecules binding to an allosteric site can modulate the protein's activity without directly blocking the orthosteric site. This modulation can be positive (enhancing activity) or negative (inhibiting activity). Allosteric modulators often bear no structural resemblance to the orthosteric ligand.

Given the structure of this compound, its potential binding mode would depend on the specific target protein. For instance, if this compound were investigated as an inhibitor of an enzyme like Fatty Acid Amide Hydrolase (FAAH), which is known to be an allosteric enzyme, a comparative analysis would be crucial. researchgate.netupf.edu

To determine the binding site, several experimental and computational approaches could be employed:

Enzyme Kinetics: Competitive inhibitors, which bind to the orthosteric site, typically increase the Michaelis constant (K_m) without affecting the maximum reaction velocity (V_max). Non-competitive or uncompetitive inhibitors, often allosteric, will affect V_max and may or may not affect K_m.

Radioligand Binding Assays: These assays can determine if the compound competes with a known orthosteric radioligand for binding to the target. A displacement of the radioligand would suggest binding at or near the orthosteric site.

X-ray Crystallography: Co-crystallization of the compound with its target protein can provide a definitive, high-resolution picture of the binding site and the specific molecular interactions.

Molecular Docking and Simulation: Computational docking studies can predict the most favorable binding pose of the ligand on the protein surface. By comparing the predicted binding energy at the orthosteric site versus potential allosteric sites, an initial hypothesis about the binding mode can be formulated.

A comparative table outlining the expected characteristics of orthosteric versus allosteric binding for a hypothetical interaction of this compound with an enzyme is provided below.

FeatureOrthosteric BindingAllosteric Binding
Binding Location Primary active siteSecondary, distinct site
Competition with Substrate CompetitiveNon-competitive or uncompetitive
Effect on Enzyme Kinetics Increases K_m, V_max unchangedV_max decreased, K_m may change
Structural Similarity to Substrate Often presentTypically absent
Potential for Selectivity Can be challengingOften higher

Biological Target Identification Strategies

Proteomics-Based Approaches for Target Identification

Proteomics offers a powerful suite of tools for identifying the direct binding partners of a small molecule within the complex environment of the cell. These methods aim to isolate and identify proteins that physically interact with the compound of interest.

Affinity Proteomics Coupled with Mass Spectrometry

Affinity proteomics is a well-established method for capturing the protein targets of a small molecule. nih.gov The core principle involves using the small molecule as "bait" to "fish" for its binding partners in a cell lysate. tandfonline.com

Methodology: For N-(2,6-diethylphenyl)-3-phenylpropanamide, this would first involve chemical synthesis of a derivative that incorporates a linker arm attached to an affinity tag, such as biotin. This modified compound, or probe, is then immobilized on a solid support, like agarose (B213101) beads. nih.gov When a cell or tissue lysate is passed over these beads, proteins that specifically bind to this compound are captured. After washing away non-specific binders, the captured proteins are eluted and subsequently identified using high-resolution mass spectrometry. tandfonline.com

Hypothetical Data from Affinity Proteomics: The following table is an illustrative example of potential results from an affinity proteomics experiment designed to identify targets of this compound. The data is hypothetical and for demonstration purposes only.

Protein ID (UniProt)Protein NamePeptide CountEnrichment ScorePutative Function
P08684Glucocorticoid receptor2215.4Nuclear receptor, transcription factor
P10275Cytochrome P450 2D61812.1Metabolic enzyme
Q13131MAP kinase kinase 6159.8Signal transduction
P6225814-3-3 protein beta/alpha117.2Signal transduction, adapter protein

Activity-Based Protein Profiling (ABPP) for Enzyme Targets

Activity-Based Protein Profiling (ABPP) is a sophisticated chemoproteomic technique that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govfrontiersin.org Unlike traditional affinity proteomics, ABPP probes covalently bind to the active sites of enzymes, providing a direct readout of their catalytic activity. nih.gov

Methodology: ABPP is particularly effective in a competitive format for target identification. nih.gov In this setup, a cell lysate would be pre-incubated with this compound. Subsequently, a broad-spectrum, activity-based probe designed to label a specific class of enzymes (e.g., serine hydrolases, kinases) is added. If this compound binds to the active site of an enzyme, it will block the labeling by the activity-based probe. By using quantitative mass spectrometry to compare the probe-labeling patterns between treated and untreated samples, a decrease in signal for a particular enzyme indicates it is a target of the compound. frontiersin.orgyoutube.com

Hypothetical Data from Competitive ABPP: This table illustrates potential outcomes from a competitive ABPP experiment to find enzyme targets of this compound. The data is hypothetical.

Enzyme ID (UniProt)Enzyme NameEnzyme ClassProbe Labeling Ratio (Treated/Control)Inference
P28482Fatty acid amide hydrolase 1Serine Hydrolase0.15Strong Target
P37840Dipeptidyl peptidase 4Serine Hydrolase0.95Not a Target
O00519Monoacylglycerol lipaseSerine Hydrolase0.45Potential Target
P51692Lysophospholipase 1Serine Hydrolase0.91Not a Target

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful metabolic labeling strategy used in mass spectrometry for accurate relative quantification of proteins between different cell populations. nih.govspringernature.com It involves growing one cell population in media containing "light" (normal) amino acids and another in media with "heavy" (isotope-labeled) amino acids (e.g., ¹³C₆-lysine).

Methodology: For target identification, SILAC can be integrated with affinity pulldown experiments to distinguish true binding partners from non-specific background contaminants. acs.orgresearchgate.net A "heavy" labeled cell lysate would be incubated with beads carrying immobilized this compound, while a "light" labeled lysate is incubated with control beads. The eluates from both sets of beads are then combined and analyzed by mass spectrometry. True interactors will show a high heavy/light ratio, whereas background proteins that bind non-specifically to the beads will have a ratio close to one. researchgate.net

Hypothetical Data from SILAC-Affinity Proteomics: This table provides a hypothetical example of SILAC data used to confirm specific interactors of this compound. The data is for illustrative purposes.

Protein ID (UniProt)Protein NameSILAC Ratio (Heavy/Light)Significance (p-value)Conclusion
P08684Glucocorticoid receptor>10<0.001High-confidence interactor
P04637Tubulin alpha-1A chain1.10.45Non-specific background
Q13131MAP kinase kinase 68.5<0.01Probable interactor
P60709Actin, cytoplasmic 10.90.88Non-specific background

Genetic and Genomic Methodologies for Target Validation

Once potential targets are identified through proteomics, genetic and genomic approaches are essential for validating these interactions and understanding their functional consequences within the cell.

Gene Expression Profiling and RNA Sequencing for Pathway Analysis

Treating cells with a compound and measuring the subsequent changes in the transcriptome can provide powerful clues about its mechanism of action. youtube.com RNA sequencing (RNA-seq) offers a comprehensive and unbiased view of the gene expression changes induced by this compound. nih.gov

Methodology: Cells would be exposed to the compound for a defined period, after which their RNA is extracted and sequenced. By comparing the gene expression profiles of treated cells to untreated controls, researchers can identify differentially expressed genes. rna-seqblog.com This list of genes is then subjected to pathway analysis to determine which signaling or metabolic pathways are significantly perturbed, thereby inferring the function of the compound's target. nih.gov

Hypothetical Data from RNA-Sequencing Analysis: This table shows a hypothetical set of results from an RNA-seq experiment, highlighting pathways affected by this compound treatment.

Pathway Name (KEGG)Number of Differentially Expressed GenesEnrichment ScoreAdjusted p-value
NF-kappa B signaling pathway354.21.2e-5
MAPK signaling pathway283.83.4e-4
Apoptosis213.19.1e-3
Metabolic pathways151.50.04

CRISPR/Cas9-Based Genetic Screening for Target Deconvolution

CRISPR/Cas9 technology has revolutionized functional genomics and provides a powerful method for target validation. criver.com Genome-wide CRISPR screens can be used to identify genes that, when knocked out, confer resistance or sensitivity to a compound.

Methodology: A pooled library of guide RNAs (gRNAs), each targeting a specific gene for knockout, is introduced into a population of cells expressing the Cas9 nuclease. This population of knockout cells is then treated with this compound at a concentration that inhibits growth. Cells that have a knockout of the compound's direct target (or essential downstream pathway components) may survive and proliferate. By sequencing the gRNAs present in the surviving cell population and comparing them to the initial population, the genes that confer resistance can be identified, thus validating them as targets. creative-diagnostics.comnih.govacs.org

Hypothetical Data from a CRISPR Resistance Screen: The following table is a hypothetical representation of hits from a genome-wide CRISPR knockout screen for resistance to this compound.

Gene SymbolGene NameGuide RNA Enrichment ScoreRankValidation Status
NR3C1Nuclear receptor subfamily 3 group C member 125.61Validated Target
MAP2K6Mitogen-activated protein kinase kinase 619.82Pathway Component
FAAHFatty acid amide hydrolase15.23Validated Target
CYP2D6Cytochrome P450 family 2 subfamily D member 612.54Metabolizing Enzyme

Phenotypic Screening and Reverse Pharmacology Approaches

Phenotypic screening represents a classic yet powerful approach in drug discovery. nih.gov Instead of starting with a known target, this method involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired physiological effect. nih.gov Once a compound like this compound demonstrates a favorable phenotypic outcome, the subsequent challenge is to identify its molecular target, a process known as target deconvolution. nih.govresearchgate.net

Reverse pharmacology, a paradigm that is gaining traction, complements phenotypic screening by starting with a documented clinical effect and working backward to understand the underlying mechanism of action. researchgate.netijnrd.org This approach is particularly valuable when exploring compounds with a history of traditional use or those identified through phenotypic assays. The journey from a demonstrated effect to a validated target often involves a multidisciplinary approach, integrating traditional knowledge with modern scientific techniques to accelerate the drug discovery process. ijnrd.org

The process of target deconvolution for a hit from a phenotypic screen can be complex and resource-intensive. researchgate.net A variety of techniques are employed to isolate and identify the protein or proteins that a compound interacts with. These methods can be broadly categorized into direct and indirect approaches. researchgate.net Affinity chromatography is a widely used direct method where the small molecule is immobilized on a solid support to capture its binding partners from a complex biological sample. nih.gov The bound proteins are then eluted and identified using techniques like mass spectrometry. nih.gov

However, a significant challenge in these affinity-based methods is the potential for non-specific binding of hydrophobic small molecules to proteins, which can lead to false positive results. researchgate.net To address this, various label-free methods have been developed. These techniques, such as the cellular thermal shift assay (CETSA), monitor changes in protein stability upon compound binding. nih.gov

The following table summarizes key methodologies used in phenotypic screening and target deconvolution:

Methodology Principle Key Advantages Potential Challenges
Phenotypic Screening Identifies compounds that produce a desired physiological effect in a biological system. nih.govUnbiased approach that can uncover novel biological pathways and first-in-class drugs. nih.govTarget identification (deconvolution) is a necessary and often challenging subsequent step. nih.gov
Reverse Pharmacology Starts with a known clinical or physiological effect and works backward to identify the active compound and its mechanism of action. researchgate.netijnrd.orgCan accelerate drug discovery by leveraging existing knowledge of a compound's effects. ijnrd.orgRequires a well-documented and reproducible phenotypic effect as a starting point.
Affinity Chromatography A small molecule is immobilized to a solid support to "pull down" its binding partners from a cell lysate. nih.govAllows for the direct isolation and identification of target proteins. nih.govNon-specific binding can lead to the identification of false-positive targets. researchgate.net
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of proteins upon ligand binding. nih.govA label-free method that can be performed in a cellular context, providing more physiologically relevant data. nih.govMay not be suitable for all protein targets or compound classes.

Artificial Intelligence and Machine Learning in Predictive Target Identification

Furthermore, AI platforms can assist in prioritizing the list of putative targets generated from experimental methods like phenotypic screening. researchgate.net By analyzing the characteristics of the identified proteins and their known biological functions, AI can help researchers focus their validation efforts on the most promising candidates. frontiersin.org This synergy between experimental data and computational prediction significantly accelerates the target deconvolution process. nih.gov

The table below highlights some of the key AI and ML approaches used in predictive target identification:

AI/ML Approach Description Application in Target Identification
Machine Learning Models Algorithms that learn from data to make predictions or decisions without being explicitly programmed.Predicts potential drug-target interactions based on the chemical structure of the compound and the properties of the protein target. nih.gov
Deep Learning A subset of machine learning based on artificial neural networks with multiple layers.Can analyze complex multi-omics data to identify novel therapeutic pathways and protein targets. patsnap.com
Graph Neural Networks (GNNs) A type of neural network designed to work with graph-structured data.Analyzes protein-protein interaction networks to predict new targets by identifying patterns in the network topology. patsnap.com
Natural Language Processing (NLP) Enables computers to understand and interpret human language.Can mine vast amounts of scientific literature to identify potential connections between compounds, genes, and diseases.

The integration of these computational strategies with experimental validation holds immense promise for expediting the discovery of the precise biological targets of this compound, thereby paving the way for its potential development as a therapeutic agent.

Research on Chemical Probe Development for this compound Remains Undisclosed

Despite a thorough search of scientific literature and chemical databases, detailed research findings on the development of chemical probes specifically for the compound this compound are not publicly available. Therefore, it is not possible to provide a comprehensive article on its chemical probe design, synthesis, and application in biological systems as outlined.

Chemical probes are essential tools in chemical biology for understanding the function of proteins and other biomolecules in their native environments. The development of such probes is a rigorous process that involves designing and synthesizing molecules with high potency and selectivity for their intended target. This process also includes the creation of labeled analogues and control compounds to validate their mechanism of action.

The requested article outline focuses on several key stages of chemical probe development, including:

Design Principles: Establishing the criteria for a high-quality probe, such as potency, selectivity, and on-target specificity. This also involves the crucial step of creating inactive structural analogues to serve as negative controls in experiments.

Synthesis of Labeled Analogues: Modifying the chemical structure of the probe to include reporter tags. This can involve the incorporation of photoaffinity labels for covalent binding to the target or biotin tags for use in pull-down assays to identify binding partners.

Application in Biological Systems: Utilizing the developed chemical probes to investigate the biological role and mechanism of action of the target molecule.

While the principles and techniques for these stages of chemical probe development are well-established in the field of chemical biology, their specific application to this compound has not been documented in accessible scientific literature. Information regarding its biological targets, mechanism of action, or any research initiatives to develop it into a chemical probe is currently unavailable.

Consequently, the creation of data tables and a detailed discussion of research findings as requested cannot be fulfilled without resorting to speculation, which would compromise the scientific accuracy of the information provided.

Chemical Probe Development for N 2,6 Diethylphenyl 3 Phenylpropanamide Research

Application of Chemical Probes in Biological Systems for Mechanism Elucidation

In Vitro Biochemical Assays for Direct Target Modulation

No specific in vitro biochemical assay data for N-(2,6-diethylphenyl)-3-phenylpropanamide has been reported.

In a typical research workflow, the initial characterization of a compound's activity involves in vitro biochemical assays. These experiments are fundamental in determining the direct interaction of a compound with its putative protein target. By measuring the modulation of a target's activity in a controlled, cell-free environment, researchers can establish a direct mechanism of action and quantify the potency of the compound. The absence of such data for this compound means that its direct molecular targets and its effect on their function remain uncharacterized.

Cell-Based Thermal Shift Assays (e.g., CETSA) for Target Engagement

There are no published studies utilizing Cellular Thermal Shift Assays (CETSA) to evaluate the target engagement of this compound within a cellular context.

Cellular Thermal Shift Assays (CETSA) are a powerful tool for confirming that a compound engages its target within the complex milieu of a living cell. This method relies on the principle that the binding of a ligand to a protein alters the protein's thermal stability. While CETSA has been widely adopted in drug discovery and chemical biology to validate on-target activity, its application to this compound has not been described in available research. Consequently, there is no direct evidence of this compound binding to a specific protein target in a cellular environment.

Investigating RNA Structural Dynamics via Chemical Probing Using Analogues

The development and use of analogues of this compound for the purpose of probing RNA structural dynamics have not been documented.

Chemical probing is a high-resolution technique used to elucidate the structure of RNA molecules. This method often employs small molecule analogues that can interact with and report on the local structural features of an RNA. The design and synthesis of such analogues are critical for advancing our understanding of RNA biology and its role in disease. However, there is no indication in the scientific literature that analogues of this compound have been created or utilized for this purpose.

Preclinical Lead Optimization Strategies for N 2,6 Diethylphenyl 3 Phenylpropanamide Derivatives

Hit-to-Lead and Lead Optimization Paradigm in Drug Discovery

The initial phase of drug discovery, known as the hit-to-lead (H2L) or lead generation stage, focuses on evaluating small molecule "hits" identified from high-throughput screening (HTS). wikipedia.org A hit is a compound that demonstrates the desired biological activity in a screening assay and shows reproducibility upon retesting. oncodesign-services.com For a compound series based on N-(2,6-diethylphenyl)-3-phenylpropanamide, initial hits might exhibit binding affinities for their intended biological target in the micromolar (10⁻⁶ M) range. wikipedia.org

The primary objective of the H2L process is to conduct limited optimization of these hits to identify promising "lead" compounds. wikipedia.org This involves synthesizing initial analogs to explore the structure-activity relationship (SAR), which describes how modifications to the chemical structure affect its biological activity. oncodesign-services.com During this phase, properties beyond potency, such as chemical tractability, selectivity against other targets, and basic pharmacokinetic characteristics, are also assessed. uniroma1.it

Once a lead series is identified, it enters the lead optimization (LO) phase. This is a more extensive and iterative process aimed at fine-tuning the lead compounds into a single preclinical candidate. wikipedia.orguniversiteitleiden.nl The goal is to maximize efficacy and safety by improving multiple parameters, including:

Potency: Enhancing the therapeutic activity against the target. pion-inc.com

Selectivity: Minimizing interactions with other biological targets to reduce potential side effects. pion-inc.com

Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound reaches its target in the body at therapeutic concentrations. pion-inc.com

Stability: Improving the compound's chemical and metabolic stability. pion-inc.com

For derivatives of this compound, the LO phase would involve a multidisciplinary effort, combining medicinal chemistry, in vitro and in vivo biology, and computational modeling to achieve a profile suitable for clinical development. oncodesign-services.comuniversiteitleiden.nl

Rational Design Strategies for Improving Compound Potency and Selectivity

Rational drug design leverages an understanding of a drug target's structure and mechanism to design molecules with improved affinity and specificity. researchgate.netrsc.org For this compound derivatives, this involves strategically modifying the three main components of the molecule: the 2,6-diethylphenyl group, the 3-phenylpropanamide (B85529) linker, and the terminal phenyl ring. Improving potency often involves optimizing interactions with the target's binding site, such as hydrogen bonds and hydrophobic interactions, while enhancing selectivity may involve exploiting differences between the target and off-target proteins. nih.gov For instance, introducing a charged group to form a salt bridge with a specific amino acid in the target protein that is absent in similar proteins can significantly improve selectivity. nih.gov

The lead optimization process is driven by the iterative Design-Make-Test-Analyze (DMTA) cycle, which is a cornerstone of modern medicinal chemistry. chimia.chnih.gov

Design: Medicinal chemists design new analogs of this compound based on existing SAR data and structural information. Computational models are often used to predict how changes will affect potency and other properties. researchgate.net

Make: Synthetic chemists synthesize the prioritized compounds. nih.gov

Test: The new compounds are evaluated in a panel of biological assays to measure their activity, selectivity, and physicochemical properties. researchgate.net

Analyze: The results are analyzed to understand the impact of the structural modifications. This new knowledge informs the design of the next round of compounds. chimia.chresearchgate.net

Table 1: Illustrative DMTA Cycle for this compound Derivatives
Compound IDModification on Phenyl RingTarget Inhibition (pIC50)Selectivity vs. Off-Target XAnalysis & Next Step
Parent-H (Unsubstituted)6.210-foldBaseline compound.
Derivative 14-Chloro6.815-foldIncreased potency, slight selectivity gain. Explore other halogens.
Derivative 24-Fluoro6.725-foldSimilar potency to chloro, better selectivity. Good candidate for further optimization.
Derivative 34-Methoxy6.15-foldElectron-donating group reduces potency and selectivity. Avoid large polar groups at this position.
Derivative 43,4-Dichloro7.312-foldHighest potency, but selectivity decreased. Design next cycle to regain selectivity.

Fragment-Based Drug Design (FBDD) is an approach that screens small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. rug.nllifechemicals.com These fragments serve as starting points for building more potent, lead-like molecules. acs.org In the context of lead optimization for this compound, FBDD principles can be applied by deconstructing the lead molecule into its key fragments (e.g., the 2,6-diethylphenyl moiety, the amide linker, the terminal phenyl ring).

Optimization can then proceed through several FBDD strategies:

Fragment Growing: Additional chemical groups are added to a fragment to form new interactions with the target protein, thereby increasing affinity. lifechemicals.comacs.org For example, substituents could be added to the terminal phenyl ring to probe for additional binding pockets.

Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target, they can be connected with a chemical linker to create a single, more potent molecule. lifechemicals.com

Fragment Merging (or Scaffold Hopping): When two fragments bind in overlapping regions, their features can be combined into a single, novel compound with higher potency. lifechemicals.com

FBDD is particularly powerful because it allows for a more efficient exploration of the chemical space around the target's binding site. rug.nl

Scaffold hopping and bioisosteric replacement are powerful strategies used to modify a lead compound to improve its properties or to create novel chemical entities with similar biological activity, often to secure intellectual property. nih.govnih.gov

Scaffold Hopping: This involves replacing the central core of the molecule—in this case, perhaps the phenylpropanamide framework—with a structurally different scaffold that maintains the same 3D orientation of the key binding groups (the diethylphenyl and phenyl rings). nih.gov This can lead to significant improvements in properties like solubility or metabolic stability.

Bioisosteric Replacement: This strategy involves swapping a functional group or substituent with another that has similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net For derivatives of this compound, bioisosteric replacements could be applied to multiple parts of the molecule.

Table 2: Potential Bioisosteric Replacements for this compound
Original GroupLocationPotential BioisostereRationale for Replacement
PhenylTerminal RingPyridyl, ThienylImprove solubility, alter metabolic profile, introduce new hydrogen bonding interactions.
Amide (-CONH-)LinkerReverse Amide, Ester, SulfonamideImprove metabolic stability, alter hydrogen bonding capacity.
Ethyl (-CH2CH3)On 2,6-diethylphenyl ringChloro, TrifluoromethylModify lipophilicity and electronic properties, block metabolic sites.

Computational Approaches in Accelerating Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering cost-effective and time-saving methods to guide the lead optimization process. longdom.orgfrontiersin.org These approaches use computer simulations to predict how a molecule will interact with its target, helping to prioritize which compounds to synthesize. ucl.ac.uk Key computational methods include molecular docking, which predicts the binding pose of a ligand in a protein's active site, and molecular dynamics simulations, which model the movement and interaction of the ligand-protein complex over time. longdom.orgfrontiersin.org Free energy calculations can provide more accurate predictions of binding affinity, helping to rank potential drug candidates before they are synthesized. acs.org

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by rapidly analyzing vast datasets to identify patterns and make predictions. nih.govpremierscience.com In the lead optimization of this compound derivatives, AI and ML models can be trained on existing experimental data to build predictive models for various properties.

These models can:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can predict the potency of unsynthesized analogs based on their chemical structures. nih.govdanaher.com

Forecast ADMET Properties: AI can predict properties like solubility, permeability, metabolic stability, and potential toxicity, allowing chemists to filter out compounds with unfavorable profiles early in the process. danaher.com

Prioritize Compounds: By predicting a range of properties simultaneously, ML algorithms can score and rank virtual compounds, helping researchers prioritize the most promising candidates for synthesis and testing. premierscience.comresearchgate.net This significantly accelerates the DMTA cycle and reduces the resources spent on synthesizing compounds that are unlikely to succeed. nih.govdrugdiscoverynews.com

Recent advancements, such as generative models, can even design entirely new molecules with desired properties, further expanding the chemical space that can be explored. premierscience.com

Lack of Publicly Available Research Hinders Preclinical Analysis of this compound

Despite a comprehensive search of available scientific literature and databases, detailed preclinical research on the chemical compound this compound, specifically concerning lead optimization, virtual high-throughput screening, and molecular dynamics simulations, is not publicly available. As a result, a thorough analysis as outlined in the requested article structure cannot be provided at this time.

The inquiry sought to detail specific preclinical lead optimization strategies for derivatives of this compound. This would typically involve an in-depth discussion of how the chemical structure of the lead compound is modified to improve its properties, such as efficacy, selectivity, and pharmacokinetic profile. However, no published studies detailing such optimization efforts for this specific compound were identified.

Furthermore, the request specified an examination of virtual high-throughput screening for novel analogues. This computational technique involves screening vast libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. The goal is to discover new molecules with therapeutic potential that are structurally similar to the lead compound. The absence of published research in this area for this compound means that no data on virtual screening campaigns, including the methodologies used or the resulting hit compounds, can be presented.

Finally, the article was to include an analysis of molecular dynamics simulations to understand the dynamic interactions between the ligand (this compound or its derivatives) and its biological target. These simulations provide crucial insights into the binding mechanisms and stability of the ligand-target complex at an atomic level. Without access to studies that have performed such simulations, a discussion of the dynamic interactions, including key amino acid residues involved in binding or the conformational changes observed, is not possible.

The creation of data tables, a key requirement of the request, is contingent on the availability of quantitative data from experimental or computational studies. The lack of such data for this compound and its derivatives in the public domain prevents the generation of these informative tables.

While the fields of preclinical drug discovery, virtual screening, and molecular dynamics are robust areas of scientific investigation, it appears that research specific to this compound has not been published or is not widely accessible. Therefore, the detailed and data-centric article as requested cannot be generated.

Future Perspectives and Emerging Research Avenues

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The structural framework of N-(2,6-diethylphenyl)-3-phenylpropanamide, featuring an N-aryl propanamide core, is present in various biologically active molecules. This suggests a high probability that the compound may possess undiscovered pharmacological activities. Future research should prioritize a broad-based screening approach to identify novel therapeutic applications.

Initial investigations could draw inspiration from the known activities of structurally related compounds. For example, various N-aryl propanamide derivatives have demonstrated potential as leishmanicidal agents. nih.gov Similarly, other propanamide conjugates have been explored for their dual inhibitory effects on enzymes like urease and cyclooxygenase-2 (COX-2), indicating potential anti-inflammatory and anti-ulcer activities. nih.gov A systematic screening of this compound against a diverse panel of biological targets is a critical first step. This could include assays for anticancer, antimicrobial, anti-inflammatory, and neurological activities. nih.gov

A proposed roadmap for this exploration is detailed in the table below.

Table 1: Proposed Screening Strategy for Undiscovered Biological Activities

Therapeutic Area Potential Molecular Targets/Assays Rationale Based on Structural Analogs
Infectious Diseases Antileishmanial assays, Antibacterial and Antifungal panelsN-aryl propanamides have shown promise as leishmanicidal agents. nih.gov
Inflammation & Pain COX-2 inhibition assays, Urease inhibition assaysPropanamide conjugates have been investigated as dual inhibitors for inflammatory and ulcer-related enzymes. nih.gov
Oncology Cytotoxicity screening against a panel of cancer cell lines (e.g., NCI-60)Many small molecules with aromatic and amide functionalities exhibit anticancer properties.
Neurology Assays for activity on ion channels, GPCRs, and enzymes relevant to neurodegenerative diseasesThe phenylpropanamide scaffold is a versatile backbone for CNS-active compounds.

This table outlines a hypothetical screening strategy to uncover the therapeutic potential of this compound based on activities observed in structurally similar compounds.

Integration of Multi-Omic Data for Systems-Level Understanding of Compound Action

To move beyond a single-target-focused investigation, the integration of multi-omic technologies is essential. Systems biology approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound. nih.govresearchgate.net This allows for the identification of not only the primary target but also off-target effects, downstream pathway modulations, and potential biomarkers of response or toxicity. astrazeneca.comnih.gov

A future research workflow could involve treating a relevant cell model with the compound and subsequently performing a battery of omics analyses. elifesciences.org For instance, RNA sequencing (transcriptomics) would reveal changes in gene expression, while mass spectrometry-based proteomics would identify alterations in protein levels and post-translational modifications. drugtargetreview.com Metabolomics would capture shifts in the cellular metabolic profile. astrazeneca.com Integrating these datasets can reveal the compound's comprehensive mechanism of action and identify unexpected biological impacts. researchgate.net

Table 2: Multi-Omic Approaches for Mechanistic Insight

Omics Technology Data Generated Key Questions Addressed
Transcriptomics Differential gene expression profilesWhich signaling and metabolic pathways are perturbed by the compound?
Proteomics Changes in protein abundance and modificationsWhat are the primary and secondary protein targets of the compound?
Metabolomics Alterations in cellular metabolite levelsHow does the compound affect cellular metabolism and bioenergetics?
Integrated Analysis A comprehensive network of molecular interactionsWhat is the complete mechanism of action and are there potential off-target effects?

This table describes how different omics technologies can be applied to build a systems-level understanding of the biological effects of this compound.

Development of Advanced In Vitro Biological Models for Enhanced Relevance

Traditional 2D cell cultures often fail to replicate the complexity of human tissues, leading to poor translation of findings to clinical settings. mdpi.com The future of testing for this compound should leverage advanced 3D in vitro models such as spheroids, organoids, and organ-on-a-chip systems. nih.govmdpi.comtechnologynetworks.com These models better mimic the tissue architecture, cell-cell interactions, and physiological microenvironment of human organs. mdpi.commdpi.com

For example, liver organoids or spheroids could be used to assess the compound's metabolism and potential hepatotoxicity with greater accuracy than 2D liver cell lines. nih.govresearchgate.net If a potential anticancer activity is identified, tumor organoids derived directly from patient tissues could serve as a powerful platform for evaluating efficacy in a personalized medicine context. mdpi.com Organ-on-a-chip technology could further be used to model the interaction between different organ systems, for instance, to study the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a human-relevant system. mdpi.comresearchgate.net

Table 3: Application of Advanced In Vitro Models

Model Type Key Features Application for the Compound
Spheroids Simple 3D aggregates of one or more cell typesHigh-throughput screening for cytotoxicity and preliminary efficacy. nih.gov
Organoids Self-organizing 3D cultures derived from stem cells, mimicking organ structureEfficacy testing in disease-specific models (e.g., tumor organoids); toxicity testing (e.g., liver, kidney organoids). nih.govmdpi.com
Organ-on-a-Chip Microfluidic devices with living cells that simulate organ-level physiologyPharmacokinetic and pharmacodynamic (PK/PD) modeling; multi-organ toxicity assessment. mdpi.com

This table compares different advanced in vitro models and their potential uses in the preclinical evaluation of this compound.

Innovation in Computational Chemistry Tools for De Novo Design and Optimization

Computational chemistry and artificial intelligence are revolutionizing the process of drug discovery and optimization. bioscipublisher.comneuroquantology.com For this compound, these tools can be employed to accelerate the exploration of its structure-activity relationship (SAR) and to design novel analogs with improved properties. Computational approaches can transform drug discovery into a more efficient and targeted endeavor. frontiersin.org

Techniques such as molecular docking and molecular dynamics simulations can be used to predict how the compound binds to potential protein targets identified through screening. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) models can then correlate structural modifications with changes in biological activity. Furthermore, emerging de novo design algorithms, which leverage machine learning and AI, can generate entirely new molecular structures optimized for high potency and selectivity against a specific target. numberanalytics.comopenmedicinalchemistryjournal.comnih.gov These computational tools can prioritize the synthesis of the most promising derivatives, saving significant time and resources. nih.gov

Table 4: Computational Tools for Design and Optimization

Computational Tool Function Application to the Compound's Research
Molecular Docking Predicts the binding pose and affinity of a molecule to a target proteinIdentify likely binding modes and prioritize potential biological targets. frontiersin.org
Molecular Dynamics Simulates the movement of the molecule and protein over timeAssess the stability of the predicted binding pose and understand interaction dynamics.
QSAR Modeling Relates chemical structure to biological activityGuide the design of new analogs by predicting their activity based on structural features.
AI/ML De Novo Design Generates novel molecular structures with desired propertiesCreate optimized derivatives of the parent compound with enhanced efficacy and better ADMET profiles. nih.gov

This table summarizes key computational chemistry tools and their role in accelerating the design and optimization of analogs of this compound.

Fostering Collaborative and Interdisciplinary Research Initiatives for Comprehensive Investigation

The comprehensive evaluation of a novel chemical entity like this compound is beyond the scope of any single research group or discipline. researchgate.net Future progress will depend on fostering collaborative and interdisciplinary research initiatives that bring together experts from diverse fields. stonybrook.edu

A successful research program would involve a synergistic team of medicinal chemists, pharmacologists, cell biologists, computational scientists, and data analysts. rroij.comacs.org Medicinal chemists would synthesize the parent compound and its optimized analogs. ox.ac.uk Pharmacologists and cell biologists would design and execute the biological screenings using advanced in vitro models. Computational chemists would perform in silico modeling to guide compound design and interpret experimental results. sydney.edu.au Data scientists would be crucial for integrating and analyzing the large datasets generated from multi-omic studies. Such collaborative platforms, which bridge academia and industry, are essential to accelerate the translation of basic scientific discoveries into tangible therapeutic applications. schrodinger.com

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueExpected SignalsReference
1^1H NMRδ 1.2–1.4 (t, 6H, CH2_2CH3_3), δ 3.4–3.6 (q, 4H, NCH2_2), δ 7.2–7.4 (m, 5H, Ar-H)
IR1650 cm1^{-1} (C=O), 3300 cm1^{-1} (N-H)
HRMSm/z 309.2 [M+H]+^+ (C19_{19}H23_{23}NO)

Q. Table 2. Degradation Pathways Under Environmental Conditions

ConditionMajor ProductsAnalytical MethodReference
Alkaline Hydrolysis (pH 9, 50°C)3-Phenylpropanoic acid, 2,6-diethylanilineLC-MS, 1^1H NMR
UV PhotolysisRadical intermediates, cleaved amideGC-MS, EPR Spectroscopy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.